molecular formula C17H11FO3S B10870141 2-Acetyl-1-benzothiophen-3-yl 4-fluorobenzoate

2-Acetyl-1-benzothiophen-3-yl 4-fluorobenzoate

Cat. No.: B10870141
M. Wt: 314.3 g/mol
InChI Key: NWJICWDUTQURFJ-UHFFFAOYSA-N
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Description

2-Acetyl-1-benzothiophen-3-yl 4-fluorobenzoate: is a chemical compound with the following structure:

Molecular Formula: C17H11FO3S\text{Molecular Formula: } C_{17}H_{11}FO_3S Molecular Formula: C17​H11​FO3​S

It belongs to the class of sulfone derivatives of 1,2-bis(2-alkyl-6-phenyl-1-benzothiophen-3-yl)perfluorocyclopentene . These compounds exhibit interesting photochromic properties, meaning they can switch between different forms upon exposure to light. Specifically, they undergo reversible changes in fluorescence properties when irradiated with UV or visible light .

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.

    Substitution: Substitution reactions can occur at different positions on the benzothiophene ring or the fluorobenzoate moiety.

    Reduction: Reduction reactions may yield reduced forms of the compound.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Substitution: Alkyl halides or aryl halides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and substituents present. Detailed experimental data would be needed to provide precise information.

Scientific Research Applications

2-Acetyl-1-benzothiophen-3-yl 4-fluorobenzoate:

    Chemistry: As a photochromic compound, it can be used in studies related to light-responsive materials.

    Biology: It might find applications in fluorescent labeling or imaging.

    Medicine: Research into its biological effects could reveal therapeutic potential.

    Industry: Its unique properties could be harnessed for industrial applications.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of active research. It likely involves interactions with specific molecular targets or pathways, but further investigation is needed.

Comparison with Similar Compounds

Unfortunately, I don’t have information on directly similar compounds. exploring related benzothiophene derivatives and fluorobenzoates could provide valuable insights into its uniqueness.

Properties

Molecular Formula

C17H11FO3S

Molecular Weight

314.3 g/mol

IUPAC Name

(2-acetyl-1-benzothiophen-3-yl) 4-fluorobenzoate

InChI

InChI=1S/C17H11FO3S/c1-10(19)16-15(13-4-2-3-5-14(13)22-16)21-17(20)11-6-8-12(18)9-7-11/h2-9H,1H3

InChI Key

NWJICWDUTQURFJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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